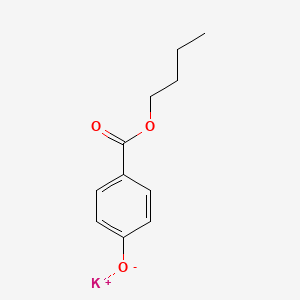

Potassium Butylparaben

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium Butylparaben is a useful research compound. Its molecular formula is C11H13KO3 and its molecular weight is 232.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Chlorination Reactions

Potassium butylparaben undergoes electrophilic aromatic substitution when exposed to free chlorine (e.g., hypochlorous acid, HClO) in aqueous environments. This reaction forms mono- and di-chlorinated derivatives.

Mechanism:

-

Electrophilic attack : The hydroxyl group activates the aromatic ring, directing chlorine to the ortho positions (relative to the hydroxyl group).

-

Carbocation stabilization : The hydroxyl group donates electron density, stabilizing the intermediate carbocation.

-

Rearomatization : Base-assisted deprotonation restores aromaticity, yielding chlorinated products .

Experimental Data:

| Condition | Reactant | Product(s) Formed | Reaction Time | Key Observations |

|---|---|---|---|---|

| Tap water (20°C, 50–200 μM Cl) | Butylparaben | 3-Cl and 3,5-diCl derivatives | 5–40 minutes | Dichloro derivative predominates |

| 35°C, pH 7 | Butylparaben | 3,5-diCl-propylparaben | <5 minutes | Rapid reaction at elevated temps |

Activation energy for chlorination of parabens ranges from 36–47 kJ/mol .

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under alkaline or enzymatic conditions, yielding 4-hydroxybenzoic acid (PHBA).

Base-Catalyzed Hydrolysis:

-

Conditions : pH ≥ 8, ambient temperature.

-

Mechanism : Nucleophilic attack by hydroxide ions on the carbonyl carbon, followed by ester bond cleavage .

Butylparaben+OH−→PHBA+Butanol+K+

Enzymatic Hydrolysis:

-

Catalysts : Carboxylesterases in human liver microsomes (HLMs) and skin.

-

Kinetics :

Metabolic Pathways:

| Enzyme System | Primary Metabolite | Secondary Metabolite |

|---|---|---|

| Liver microsomes | PHBA | 4-Hydroxyhippuric acid |

| Skin microsomes | PHBA | – |

Phase II Metabolism (Conjugation)

After hydrolysis, PHBA undergoes glucuronidation and sulfonation:

-

Glucuronidation : Mediated by UGT enzymes (e.g., UGT1A1, UGT2B7), forming water-soluble glucuronides .

-

Sulfonation : PHBA reacts with sulfotransferases (SULTs), producing sulfated derivatives .

Reactivity in Wastewater Treatment

In wastewater treatment plants (WWTPs), this compound reacts with disinfectants like sodium hypochlorite:

-

Primary products : Chlorinated parabens (persistent in effluent).

-

Secondary degradation : PHBA, which resists further breakdown and accumulates in sludge .

Stability in Formulations

| Factor | Effect on Stability |

|---|---|

| pH 6–9 | Stable; hydrolysis accelerates above pH 8 |

| UV exposure | Potential photodegradation (limited data) |

| Free chlorine | Rapid chlorination (e.g., in tap water) |

Toxicological Implications

-

Chlorinated derivatives : Exhibit higher cytotoxicity than parent compounds (e.g., EC50 for 3,5-diCl-butylparaben: <1 μM in algal assays) .

-

PHBA : Low acute toxicity but implicated in endocrine disruption at high concentrations .

Hydrolysis Kinetics in Human Liver Microsomes :

| Paraben | Half-life (minutes) | Clint (mL/min/kg) |

|---|---|---|

| Butylparaben | 23.9–29.6 | 92–111 |

Chlorination Byproducts :

| Parent Paraben | Major Chlorinated Product | Environmental Persistence |

|---|---|---|

| Butylparaben | 3,5-Dichloro-butylparaben | High (t1/2 > 7 d) |

Propiedades

Número CAS |

38566-94-8 |

|---|---|

Fórmula molecular |

C11H13KO3 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

potassium;4-butoxycarbonylphenolate |

InChI |

InChI=1S/C11H14O3.K/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1 |

Clave InChI |

DPMDQHINTKFMKS-UHFFFAOYSA-M |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

SMILES canónico |

CCCCOC(=O)C1=CC=C(C=C1)[O-].[K+] |

Key on ui other cas no. |

38566-94-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.